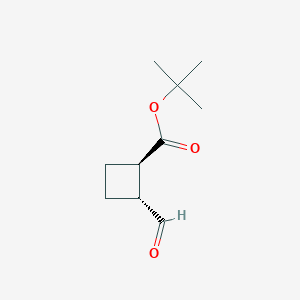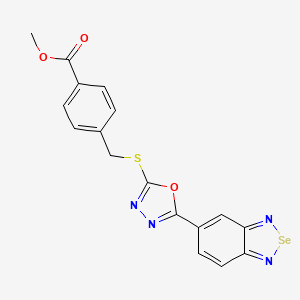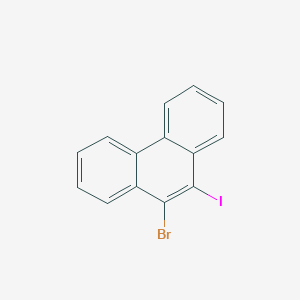
9-Bromo-10-iodophenanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-Bromo-10-iodophenanthrene is a halogenated polycyclic aromatic hydrocarbon It is a derivative of phenanthrene, where bromine and iodine atoms are substituted at the 9th and 10th positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-iodophenanthrene typically involves the bromination and iodination of phenanthrene. One common method involves the bromination of phenanthrene using bromine in carbon tetrachloride, followed by iodination using iodine monochloride. The reaction conditions often require refluxing and careful control of temperature to ensure selective substitution at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require efficient handling of reagents and optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
9-Bromo-10-iodophenanthrene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions with aryl boronic acids to form biaryl compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with aryl boronic acids would yield biaryl compounds, while nucleophilic substitution with amines would yield aryl amines.
Aplicaciones Científicas De Investigación
9-Bromo-10-iodophenanthrene has several applications in scientific research:
Biology: The compound can be used in the study of halogen bonding interactions in biological systems.
Mecanismo De Acción
The mechanism by which 9-Bromo-10-iodophenanthrene exerts its effects is largely dependent on its chemical reactivity. The presence of bromine and iodine atoms allows for selective interactions with other molecules, facilitating various chemical transformations. In biological systems, it may interact with specific molecular targets through halogen bonding, influencing the activity of enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
9-Bromophenanthrene: Similar in structure but lacks the iodine atom, making it less versatile in certain reactions.
9-Iodophenanthrene: Similar but lacks the bromine atom, affecting its reactivity and applications.
9-Bromoanthracene: Another halogenated polycyclic aromatic hydrocarbon with different electronic properties.
Uniqueness
9-Bromo-10-iodophenanthrene is unique due to the presence of both bromine and iodine atoms, which confer distinct reactivity and enable a wider range of chemical transformations. This dual substitution allows for more selective and versatile applications in synthesis and research.
Propiedades
Fórmula molecular |
C14H8BrI |
|---|---|
Peso molecular |
383.02 g/mol |
Nombre IUPAC |
9-bromo-10-iodophenanthrene |
InChI |
InChI=1S/C14H8BrI/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16/h1-8H |
Clave InChI |
BIEQVRWHESSXJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2Br)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl 4,9-diazatricyclo[6.3.0.01,5]undecane-4-carboxylate](/img/structure/B14907441.png)

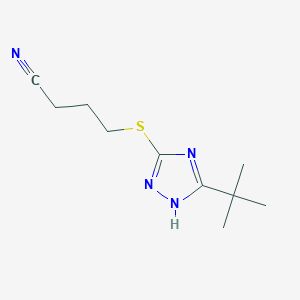
![n-Isopropyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14907469.png)
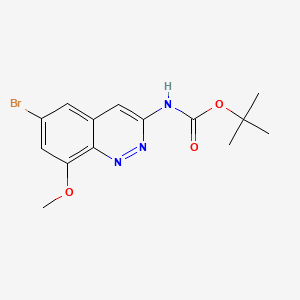

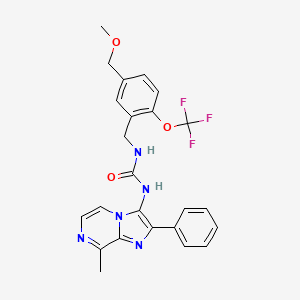
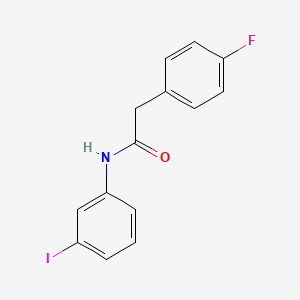

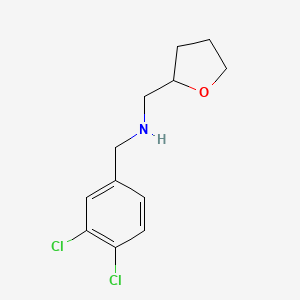
![8-Chloro-6-(difluoromethyl)-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B14907504.png)
![(S)-6-Ethyl-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B14907506.png)
